Bis(2-chloroethyl) nonanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-chloroethyl) nonanedioate typically involves the esterification of nonanedioic acid with 2-chloroethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
HOOC-(CH2)7-COOH+2ClCH2CH2OH→ClCH2CH2OOC-(CH2)7-COOCH2CH2Cl+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl) nonanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding nonanedioic acid and 2-chloroethanol.
Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol).
Major Products
Hydrolysis: Nonanedioic acid, 2-chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2-chloroethyl) nonanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of polymers and resins.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and as a model substrate in biochemical assays.
Medicine: Research into its potential as a prodrug for delivering therapeutic agents is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of bis(2-chloroethyl) nonanedioate involves its hydrolysis to release 2-chloroethanol and nonanedioic acid. The 2-chloroethanol can further undergo metabolic transformations, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules. The molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl groups, used in organic synthesis and as a solvent.
Bis(2-chloroethyl)amine: A nitrogen mustard compound with cytotoxic properties, used in chemotherapy.
Bis(2-chloroethyl)urea:
Uniqueness
Bis(2-chloroethyl) nonanedioate is unique due to its ester linkage to nonanedioic acid, which imparts distinct chemical and physical properties
Properties
CAS No. |
7769-33-7 |
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Molecular Formula |
C13H22Cl2O4 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
bis(2-chloroethyl) nonanedioate |
InChI |
InChI=1S/C13H22Cl2O4/c14-8-10-18-12(16)6-4-2-1-3-5-7-13(17)19-11-9-15/h1-11H2 |
InChI Key |
JBOTUGFOUOKZJI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)OCCCl)CCCC(=O)OCCCl |
Origin of Product |
United States |
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